Avotaciclib

Catalog No.
S3612582
CAS No.
1983983-41-0
M.F
C13H11N7O
M. Wt
281.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avotaciclib

CAS Number

1983983-41-0

Product Name

Avotaciclib

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol

Molecular Formula

C13H11N7O

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)

InChI Key

VFVAQKKPFOPZEA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Description

The exact mass of the compound Avotaciclib is 281.10250800 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Treatment of Hormone Receptor-Positive, HER2-Negative Breast Cancer

  • Advanced or metastatic disease: Avotaciclib is being studied in combination with hormonal therapy for the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. Early clinical trials have shown promising results in terms of progression-free survival (time to disease worsening) []. Ongoing larger trials are investigating the long-term efficacy and safety of this combination therapy [].
  • Adjuvant therapy: Adjuvant therapy refers to treatment given after surgery to reduce the risk of cancer recurrence. Clinical trials are evaluating the use of Avotaciclib in combination with hormonal therapy as adjuvant therapy for high-risk, hormone receptor-positive, HER2-negative early breast cancer [].

Avotaciclib is a selective inhibitor of Cyclin-dependent kinase 1, a crucial enzyme involved in cell cycle regulation, particularly during mitosis. It is identified by the chemical structure with the identifier 1983983-41-0. This compound has garnered attention for its potential in cancer therapy due to its ability to impede tumor growth by disrupting the cell division process.

Avotaciclib undergoes various chemical transformations, primarily oxidation, which can lead to the formation of oxidized derivatives. These reactions are significant as they can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially affecting its efficacy and safety profile .

The primary biological activity of Avotaciclib lies in its role as a Cyclin-dependent kinase 1 inhibitor. By inhibiting this kinase, Avotaciclib can induce cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated its effectiveness in enhancing radiosensitivity in pancreatic cancer, indicating its potential as an adjunct therapy in oncological treatments .

Avotaciclib is primarily explored for its applications in cancer treatment, especially for tumors that are resistant to conventional therapies. Its ability to inhibit Cyclin-dependent kinase 1 makes it a candidate for combination therapies aimed at enhancing the effectiveness of radiation and chemotherapy .

Interaction studies have focused on Avotaciclib’s ability to modulate various signaling pathways involved in cell proliferation and survival. Notably, it interacts with proteins that regulate the cell cycle, leading to altered cellular responses to stressors such as radiation. These interactions underscore its potential utility in combination therapies for cancer treatment .

Avotaciclib shares structural and functional similarities with several other Cyclin-dependent kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
AbemaciclibInhibits Cyclin-dependent kinases 4 and 6Selective for specific kinases; used primarily in breast cancer
PalbociclibInhibits Cyclin-dependent kinases 4 and 6Approved for use in hormone receptor-positive breast cancer
RibociclibInhibits Cyclin-dependent kinases 4 and 6Used in combination with aromatase inhibitors for breast cancer
AT7519Broad-spectrum Cyclin-dependent kinase inhibitorTargets multiple CDKs, including CDK1

Avotaciclib stands out due to its selective inhibition of Cyclin-dependent kinase 1, which may confer unique therapeutic advantages in specific cancer types compared to other compounds that target multiple kinases .

Through ongoing research and clinical trials, Avotaciclib may further establish itself as a vital component in targeted cancer therapies.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

281.10250800 g/mol

Monoisotopic Mass

281.10250800 g/mol

Heavy Atom Count

21

UNII

Z6BYC0F36E

Dates

Modify: 2024-02-18

Explore Compound Types